molecular formula C10H16N2 B2359194 4-(aminomethyl)-N,N,3-trimethylaniline CAS No. 57678-44-1

4-(aminomethyl)-N,N,3-trimethylaniline

Cat. No.: B2359194
CAS No.: 57678-44-1
M. Wt: 164.252
InChI Key: NLAIHUYQKSZKKN-UHFFFAOYSA-N
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Description

4-(aminomethyl)-N,N,3-trimethylaniline is a member of the aniline (B41778) family of compounds, which are aromatic amines that have played a pivotal role in the development of chemical synthesis. wikipedia.org Aniline and its derivatives have a rich history, being central to the development of the synthetic dye industry in the 19th century and later becoming foundational building blocks in pharmaceuticals and polymer chemistry. mcgill.caresearchgate.net The subject compound, with its specific substitution pattern of aminomethyl, N,N-dimethyl, and a methyl group on the aniline core, presents a unique combination of reactive sites and structural features that have drawn the attention of researchers.

Table 1: General Properties of this compound

PropertyValue
CAS Number 57678-44-1
Molecular Formula C₁₀H₁₆N₂
Molecular Weight 164.25 g/mol
IUPAC Name This compound

This table is interactive. You can sort and filter the data.

The study of aniline and its derivatives dates back to the early 19th century, with the isolation of aniline from indigo (B80030) in 1826. wikipedia.org The subsequent discovery of mauveine, the first synthetic dye, by William Henry Perkin in 1856, which was derived from aniline, marked a turning point in industrial chemistry. mcgill.ca This discovery spurred extensive research into the synthesis and application of a vast array of aniline derivatives. researchgate.net

The scientific interest in this compound stems from its potential as a versatile synthetic intermediate. The presence of a primary amino group in the aminomethyl substituent and a tertiary amino group (the N,N-dimethyl group) provides multiple sites for chemical modification. This dual functionality allows for its use in the construction of more complex molecular architectures, including polymers and heterocyclic compounds.

Preliminary research has suggested that derivatives of this compound may exhibit interesting biological activities. For instance, some aniline derivatives have been investigated for their antioxidant and enzyme inhibition properties. While specific, in-depth studies on the biological activities of this compound are limited in publicly accessible academic literature, the structural motifs present in the molecule are found in various biologically active compounds. This provides a rationale for its investigation as a scaffold for the development of new therapeutic agents. The compound's structure allows it to potentially interact with biological targets such as enzymes and receptors.

The definitive structure of this compound is established through its molecular formula, C₁₀H₁₆N₂, and the connectivity of its atoms. chemscene.com The core of the molecule is a benzene (B151609) ring substituted at positions 1, 3, and 4. The substituents are an N,N-dimethylamino group, a methyl group, and an aminomethyl group, respectively.

Advanced analytical techniques are employed to confirm the structure and study the conformational properties of such molecules. Techniques like Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR), infrared (IR) spectroscopy, and mass spectrometry are crucial for structural elucidation.

From a stereochemical perspective, this compound itself does not possess a chiral center in its ground state. However, the conformational dynamics of the N,N-dimethylamino group and the aminomethyl group are of interest. The rotation around the C-N bonds can be influenced by the steric hindrance imposed by the adjacent methyl group on the aromatic ring. In more advanced studies of its derivatives, particularly if the aminomethyl group is further functionalized, the creation of stereocenters would necessitate a detailed stereochemical analysis. The study of conformational preferences in N-substituted anilines is a complex field, often involving computational modeling to understand the energy barriers for rotation and inversion of the amino groups. researchgate.net For instance, the introduction of bulky substituents can significantly impact the planarity of the nitrogen atom and its interaction with the aromatic pi-system.

Table 2: Key Structural Features of this compound

FeatureDescription
Aromatic Core Benzene ring
Substituent at C1 N,N-dimethylamino group
Substituent at C3 Methyl group
Substituent at C4 Aminomethyl group
Chirality Achiral

This table is interactive. You can sort and filter the data.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(aminomethyl)-N,N,3-trimethylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2/c1-8-6-10(12(2)3)5-4-9(8)7-11/h4-6H,7,11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLAIHUYQKSZKKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)N(C)C)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Advanced Chemical Synthesis of 4 Aminomethyl N,n,3 Trimethylaniline

Retrosynthetic Analysis and Strategic Approaches for 4-(aminomethyl)-N,N,3-trimethylaniline

A retrosynthetic analysis of this compound reveals several plausible disconnection points, leading to different strategic approaches for its synthesis. The primary disconnections to consider are the carbon-nitrogen bonds of the aminomethyl and the N,N-dimethylamino groups.

Strategy A: Disconnection of the Aminomethyl Group

This strategy involves the late-stage introduction of the aminomethyl group. The key disconnection is the C-N bond of the primary amine, suggesting a precursor such as a benzylic halide, aldehyde, or nitrile. This leads to retrosynthetic pathways involving reductive amination or nucleophilic substitution.

Strategy B: Disconnection of the N,N-Dimethylamino Group

Alternatively, the N,N-dimethylamino group can be installed on a pre-existing aniline (B41778) core. This approach would involve the disconnection of the aryl C-N bond, pointing towards methods like palladium-catalyzed cross-coupling reactions.

Strategy C: Building the Aromatic Ring

A more convergent but potentially complex strategy involves the construction of the substituted aromatic ring from acyclic precursors. However, for a relatively simple molecule like this compound, functional group interconversions on a pre-existing aromatic core are generally more efficient.

Based on these primary strategies, several multistep synthetic routes can be devised, each with its own set of advantages and challenges regarding reagent availability, reaction efficiency, and control of regioselectivity.

Multistep Synthetic Routes for this compound

Reductive Amination Pathways to this compound

Reductive amination is a widely used and efficient method for the synthesis of amines from carbonyl compounds. wikipedia.org This pathway is highly attractive for the synthesis of this compound, with the key intermediate being 4-formyl-N,N,3-trimethylaniline.

The synthesis would commence with the formylation of N,N,3-trimethylaniline. Various methods for the N-formylation of amines have been reported, including the use of formic acid with a catalyst or solvent-free conditions. nih.govmedcraveonline.com A common method for the formylation of an aromatic ring is the Vilsmeier-Haack reaction, which utilizes phosphoryl chloride and dimethylformamide (DMF) to introduce a formyl group onto an activated aromatic ring. Given that the N,N-dimethylamino group is a strong activating group, this reaction is expected to proceed with high regioselectivity at the para position.

Once the aldehyde intermediate, 4-formyl-N,N,3-trimethylaniline, is obtained, it can be converted to the target primary amine via reductive amination. This is typically a one-pot reaction where the aldehyde reacts with an ammonia source to form an intermediate imine, which is then reduced in situ. wikipedia.org A variety of reducing agents can be employed for this transformation.

Reducing AgentTypical Reaction ConditionsAdvantagesPotential Challenges
Sodium borohydride (NaBH₄)Methanol or ethanol solvent, room temperatureReadily available, inexpensive, mildCan also reduce the aldehyde, requiring careful control of conditions
Sodium cyanoborohydride (NaBH₃CN)Mildly acidic pH, methanol solventSelectively reduces the imine in the presence of the aldehydeToxicity of cyanide byproducts
Sodium triacetoxyborohydride (NaBH(OAc)₃)Dichloromethane or dichloroethane solvent, room temperatureMild and selective, less toxic than NaBH₃CNMore expensive than other borohydrides
Catalytic Hydrogenation (H₂/Pd, Pt, Ni)Hydrogen gas, palladium on carbon or other catalysts, various solvents"Clean" reaction with water as the only byproductRequires specialized equipment for handling hydrogen gas, potential for over-reduction

This reductive amination pathway offers a convergent and generally high-yielding route to this compound.

Palladium-Catalyzed Cross-Coupling Strategies in this compound Synthesis

Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, have become powerful tools for the formation of C-N bonds. This strategy could be employed to construct the N,N-dimethylamino group.

A plausible synthetic sequence would begin with a suitably protected 4-(aminomethyl)-3-methylaniline derivative. For instance, the primary amine of the aminomethyl group could be protected as a phthalimide or a carbamate. The aromatic ring would also need an appropriate leaving group, such as bromine or triflate, at the position of the future N,N-dimethylamino group. The synthesis of such a precursor might involve the bromination of a protected 4-(aminomethyl)-3-methyltoluene, followed by nitration and reduction of the nitro group.

The key step would be the palladium-catalyzed coupling of this protected aniline with a dimethylamine equivalent. The use of ligands such as XPhos or SPhos is often crucial for achieving high yields in these transformations. nih.gov Following the successful cross-coupling, the protecting group on the aminomethyl moiety would be removed to yield the final product.

While this approach is feasible, it is likely to be longer and potentially lower-yielding than the reductive amination pathway due to the multiple steps required for the synthesis of the cross-coupling precursor and the need for protection/deprotection steps.

Nitration-Reduction Sequences for Aniline Derivatives Leading to this compound Precursors

A classical approach to the synthesis of anilines involves the nitration of an aromatic ring followed by the reduction of the nitro group. wikipedia.org This strategy can be adapted for the synthesis of this compound, although it presents challenges in regioselectivity.

One possible route starts with 3-methyl-4-nitroaniline. chemsynthesis.com The amino group would first need to be dimethylated. This can be achieved through various methods, such as reductive amination with formaldehyde or reaction with a methylating agent like methyl iodide, often after protection of the amino group to prevent over-alkylation. google.comchemicalbook.com This would yield N,N,3-trimethyl-4-nitroaniline.

The next critical step would be the introduction of the aminomethyl group. A direct functionalization of the aromatic ring at this stage is challenging. A more viable approach would involve the reduction of the nitro group to an amino group, followed by protection and then introduction of a one-carbon unit at the 4-position. For example, a formylation reaction could be performed, followed by reductive amination as described in section 2.2.1. Alternatively, a cyano group could be introduced via a Sandmeyer reaction, followed by reduction to the primary amine.

This nitration-reduction based strategy is likely to be lengthy and may suffer from issues with regioselectivity and the need for multiple protection and deprotection steps, making it a less efficient choice compared to the reductive amination of a pre-formed N,N,3-trimethylaniline.

Green Chemistry Principles in the Synthesis of this compound

The principles of green chemistry aim to reduce the environmental impact of chemical processes. These principles can be applied to the synthesis of this compound to develop more sustainable routes.

Solvent-Free and Aqueous Reaction Media for this compound Synthesis

One of the key principles of green chemistry is the reduction or elimination of volatile organic solvents. Several of the proposed synthetic steps can be adapted to be performed in greener media.

For instance, the formylation of N,N,3-trimethylaniline could potentially be carried out under solvent-free conditions, for example by heating the aniline with formic acid, possibly with a solid acid catalyst. medcraveonline.comscholarsresearchlibrary.com This would eliminate the need for halogenated solvents often used in Vilsmeier-Haack reactions.

Reaction StepConventional SolventGreener AlternativePotential Benefits
FormylationDichloromethane, DMFSolvent-free, WaterReduced solvent waste, easier product isolation
Reductive AminationMethanol, DichloromethaneWater, Ethanol (a greener alcohol)Reduced toxicity, use of renewable solvents
Palladium-catalyzed CouplingToluene, DioxaneWater, Polyethylene glycol (PEG)Reduced use of hazardous solvents, potential for catalyst recycling

Furthermore, reductive aminations can often be performed in aqueous or alcoholic media, which are more environmentally benign than chlorinated solvents. ias.ac.in The use of catalytic hydrogenation for the reduction step is also considered a green process, as it typically produces water as the only byproduct.

Recent advances in catalysis have also enabled some palladium-catalyzed cross-coupling reactions to be performed in aqueous media, which could be explored for the synthesis of the N,N-dimethylamino group. Adopting these greener methodologies would not only reduce the environmental footprint of the synthesis but could also lead to more efficient and cost-effective processes.

Atom Economy and E-Factor Considerations in this compound Production

The principles of green chemistry are central to modern synthetic design, with atom economy and the Environmental Factor (E-Factor) being critical metrics for evaluating the sustainability of a chemical process. Atom economy, a concept developed by Barry Trost, measures the efficiency of a reaction in converting reactants to the desired product. The ideal atom economy is 100%, meaning all atoms from the reactants are incorporated into the final product. nih.gov The E-Factor, introduced by Roger Sheldon, provides a broader measure of the waste generated, encompassing all non-product materials, including reagents, solvents, and byproducts. nih.gov

A hypothetical, classical synthesis of this compound might proceed from 3-methyl-4-nitro-N,N-dimethylaniline. This route would likely involve the reduction of the nitro group to an amine, followed by functional group manipulation to introduce the aminomethyl moiety, for instance, via a Sommelet reaction or reductive amination of the corresponding aldehyde. Such multi-step syntheses often employ stoichiometric reagents and generate significant waste, leading to a low atom economy and a high E-Factor.

For instance, a hypothetical reductive amination step using a stoichiometric reducing agent like sodium borohydride would inherently have a lower atom economy compared to a catalytic hydrogenation.

To illustrate the impact of synthetic route on these green metrics, a comparative analysis of two hypothetical pathways to a key intermediate is presented below.

Table 1: Illustrative Atom Economy and E-Factor Comparison for a Hypothetical Intermediate Synthesis

Synthetic RouteKey TransformationTheoretical Atom Economy (%)Estimated E-Factor
Route A (Classical) Stoichiometric Reduction65%15-25
Route B (Greener) Catalytic Hydrogenation95%2-5

Note: Data is illustrative and based on typical values for the described reaction types.

The data clearly indicates that catalytic routes are significantly more sustainable, a crucial consideration for the large-scale production of this compound.

Flow Chemistry and Continuous Synthesis of this compound

Flow chemistry, or continuous flow synthesis, has emerged as a powerful technology for the production of fine chemicals and pharmaceuticals. umontreal.canih.gov This approach involves pumping reagents through a network of tubes and reactors, allowing for precise control over reaction parameters such as temperature, pressure, and mixing. nih.gov The benefits of flow chemistry over traditional batch processing are numerous and include enhanced safety, improved reaction efficiency, and greater scalability. nih.gov

For the synthesis of this compound, a multi-step flow process could be envisioned. uc.pt For example, a nitration reaction to produce a key intermediate could be performed in a microreactor, which offers superior heat and mass transfer, thereby minimizing the risk of runaway reactions and improving regioselectivity. Subsequent reduction and functionalization steps could be "telescoped" in a continuous sequence, eliminating the need for isolation and purification of intermediates. nih.gov

Table 2: Potential Advantages of Flow Synthesis for this compound Production

ParameterBatch ProcessingFlow Chemistry
Safety Potential for thermal runaway, exposure to hazardous intermediates.Enhanced heat dissipation, enclosed system minimizes exposure.
Reaction Time Hours to days.Seconds to minutes.
Yield & Purity Variable, often requires extensive purification.Generally higher due to precise control, potential for in-line purification.
Scalability Difficult and requires significant process redevelopment.Readily scalable by running the system for longer or in parallel.

Note: This table presents generalized advantages of flow chemistry applicable to the synthesis of the target compound.

The adoption of flow chemistry for the synthesis of this compound could lead to a more efficient, safer, and cost-effective manufacturing process.

Chemoenzymatic and Biocatalytic Routes towards this compound and its Intermediates

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a green and highly selective alternative to traditional chemical methods. mdpi.com Enzymes operate under mild conditions of temperature and pH, and their inherent chirality can be exploited for the synthesis of enantiomerically pure compounds. researchgate.net

In the context of this compound synthesis, enzymes could be employed for several key transformations. For instance, a transaminase could be used for the asymmetric synthesis of a chiral amine intermediate. mdpi.com Reductive aminases are another class of enzymes that could be utilized for the direct conversion of a ketone precursor to the corresponding amine. researchgate.net

A chemoenzymatic approach, which combines both chemical and enzymatic steps, could also be highly effective. For example, a chemical synthesis could be used to generate a prochiral ketone intermediate, which is then asymmetrically reduced by a ketoreductase enzyme to yield a chiral alcohol. This alcohol could then be chemically converted to the final product.

Table 3: Potential Biocatalytic Transformations in the Synthesis of this compound Intermediates

Enzyme ClassTransformationPotential Advantages
Transaminase Ketone to chiral amineHigh enantioselectivity, mild reaction conditions.
Ketoreductase Ketone to chiral alcoholExcellent stereocontrol, broad substrate scope.
Nitrilase Nitrile to carboxylic acidAvoids harsh hydrolytic conditions.

Note: This table outlines potential applications of biocatalysis based on common enzymatic transformations.

The integration of biocatalysis into the synthetic route of this compound has the potential to deliver a more sustainable and selective process.

Asymmetric Synthesis Approaches to Chiral Analogs of this compound

The synthesis of chiral molecules is of paramount importance in the pharmaceutical and agrochemical industries, as the biological activity of a compound is often dependent on its stereochemistry. Chiral analogs of this compound, where the aminomethyl group is attached to a stereogenic center, would require asymmetric synthesis strategies.

Several established methods for the asymmetric synthesis of chiral amines could be adapted for this purpose. researchgate.net One approach involves the use of a chiral auxiliary, which is a chiral molecule that is temporarily attached to the substrate to direct the stereochemical outcome of a reaction. thieme-connect.com After the desired stereocenter has been created, the auxiliary is removed.

Another powerful strategy is asymmetric catalysis, where a small amount of a chiral catalyst is used to generate a large amount of an enantiomerically enriched product. chemistry-chemists.com This can be achieved through transition metal catalysis with chiral ligands or through organocatalysis. For instance, the asymmetric reduction of an imine precursor using a chiral catalyst could yield the desired chiral amine with high enantioselectivity. researchgate.net

Photoredox catalysis has also emerged as a valuable tool for the enantioselective synthesis of chiral amines through the generation and subsequent reaction of radical intermediates. researchgate.net

Table 4: Comparison of Asymmetric Synthesis Strategies for Chiral Analogs

StrategyDescriptionKey Features
Chiral Auxiliary A chiral molecule is temporarily attached to the substrate.Stoichiometric use of the auxiliary, requires additional steps for attachment and removal.
Asymmetric Catalysis A substoichiometric amount of a chiral catalyst is used.High efficiency, atom economical, catalyst can be recycled.
Enzymatic Resolution An enzyme selectively reacts with one enantiomer of a racemic mixture.High selectivity, mild conditions, limited to 50% theoretical yield for the desired enantiomer.

Note: This table provides a general overview of common asymmetric synthesis methods.

The choice of a specific asymmetric strategy would depend on factors such as the desired enantiomeric purity, the scalability of the process, and the cost of the chiral source.

Chemical Reactivity and Mechanistic Studies of 4 Aminomethyl N,n,3 Trimethylaniline

Amination Reactions Involving the Aminomethyl Group of 4-(aminomethyl)-N,N,3-trimethylaniline

The presence of a primary amine in the aminomethyl substituent suggests that this compound would readily undergo reactions typical of this functional group.

N-Alkylation and N-Acylation Reactions

It is anticipated that the primary amine of the aminomethyl group would be susceptible to both N-alkylation and N-acylation. N-alkylation would involve the reaction with alkyl halides or other alkylating agents, leading to the formation of secondary or tertiary amines. Similarly, N-acylation with acyl chlorides or anhydrides would be expected to form the corresponding amides. However, specific studies detailing these transformations for this compound, including optimized reaction conditions and product yields, are not documented in the searched scientific literature.

Schiff Base Formation and Condensation Reactions

The primary amine functionality is a key precursor for the formation of imines, commonly known as Schiff bases, through condensation reactions with aldehydes and ketones. This reaction is fundamental in organic synthesis and coordination chemistry. While the formation of Schiff bases from various aniline (B41778) derivatives is well-documented, specific examples involving the aminomethyl group of this compound are not available in the reviewed literature.

Aromatic Electrophilic and Nucleophilic Substitution Reactions of the Aniline Moiety in this compound

The aniline portion of the molecule, with its electron-donating dimethylamino and methyl groups, is expected to be highly activated towards electrophilic aromatic substitution. The directing effects of these substituents would likely favor substitution at the ortho and para positions relative to the dimethylamino group. Potential electrophilic substitution reactions include halogenation, nitration, and sulfonation. Conversely, nucleophilic aromatic substitution is generally less favorable for such an electron-rich aromatic ring unless a suitable leaving group is present at an activated position. Detailed experimental studies confirming these predicted reactivity patterns for this compound are not present in the available scientific record.

Coordination Chemistry and Metal Complex Formation with this compound as a Ligand

The presence of two nitrogen atoms—one in the aminomethyl group and one in the dimethylamino group—positions this compound as a potential chelating ligand in coordination chemistry.

Chelation Behavior and Ligand Field Theory

The molecule could potentially act as a bidentate ligand, coordinating to a metal center through both nitrogen atoms to form a stable chelate ring. The specific coordination mode and the resulting geometry of the metal complex would be governed by factors such as the nature of the metal ion, the steric hindrance imposed by the methyl groups, and the reaction conditions. A theoretical analysis based on ligand field theory could predict the electronic and magnetic properties of such complexes. However, without experimental data, these predictions remain speculative.

Synthesis and Characterization of Metal Complexes of this compound

The synthesis of metal complexes with this compound would likely involve reacting the compound with various metal salts. Characterization of the resulting complexes using techniques such as X-ray crystallography, spectroscopy (IR, UV-Vis), and magnetic susceptibility measurements would be essential to elucidate their structure and bonding. Regrettably, no such studies on the synthesis and characterization of metal complexes with this specific ligand were found in the surveyed literature.

Cyclization and Heterocyclic Ring Formation Involving this compound

Comprehensive studies detailing the participation of this compound in cyclization or heterocyclic ring formation reactions could not be identified in a thorough review of scientific literature. While aniline derivatives are common precursors in the synthesis of various nitrogen-containing heterocycles, specific examples or mechanistic investigations involving the title compound have not been reported. The bifunctional nature of the molecule, containing both a primary aminomethyl group and a tertiary arylamine, theoretically allows for its potential use in constructing heterocyclic systems, but such reactions have not been documented.

Radical Reactions and Redox Chemistry of this compound

The redox behavior of this compound involves the oxidation of the aniline moiety. The compound can be oxidized by strong oxidizing agents, such as potassium permanganate (B83412) or hydrogen peroxide, which typically results in the formation of the corresponding quinone derivatives. This reactivity is characteristic of substituted anilines, which can undergo electron transfer processes.

Furthermore, this compound has been noted for its antioxidant properties, indicating its involvement in radical reactions. It has shown potential in scavenging free radicals, which is a key aspect of antioxidant activity. This suggests that the compound can donate a hydrogen atom or an electron to neutralize a radical species, thereby forming a more stable radical of itself. However, specific electrochemical data, such as the redox potential for the this compound/radical cation couple, are not available. Detailed mechanistic studies on its radical reactions or the characterization of its radical cation have not been published.

Table 1: Reported Redox-Related Reactions of this compound

Reaction TypeReagents/ConditionsObserved Outcome/Property
OxidationPotassium permanganate or hydrogen peroxideFormation of corresponding quinone derivatives.
Radical ScavengingIn vitro antioxidant assaysDemonstrated potential to scavenge free radicals.

Photochemical and Photophysical Processes of this compound

There is no information available in the scientific literature regarding the photochemical and photophysical processes of this compound. Studies on its absorption spectrum, fluorescence properties, quantum yields, excited-state lifetimes, or any photochemical reactions it might undergo upon irradiation have not been reported.

Mechanistic Investigations using Isotope Labeling and Kinetic Studies

Mechanistic investigations into the reactions of this compound using techniques such as isotope labeling or detailed kinetic studies have not been documented in the published literature. Consequently, there are no available data on reaction rates, determination of rate-determining steps, or elucidation of reaction pathways through isotopic tracing for this specific compound.

Derivatization and Functionalization of 4 Aminomethyl N,n,3 Trimethylaniline

Synthesis of Substituted Anilines and Benzylamines from 4-(aminomethyl)-N,N,3-trimethylaniline

The presence of two distinct amine functionalities, along with an activated aromatic ring, makes this compound a valuable precursor for synthesizing a variety of substituted anilines and benzylamines. The primary amine of the aminomethyl group and the aromatic ring are the principal sites for derivatization.

The primary amine can undergo standard reactions such as N-alkylation, N-acylation, and reductive amination to form secondary or tertiary benzylamines. For instance, reaction with alkyl halides or acylation with acid chlorides or anhydrides selectively modifies the aminomethyl group. Reductive amination, involving the reaction with aldehydes or ketones in the presence of a reducing agent, is a common method for producing N-substituted benzylamines. nih.govgoogle.comgoogle.com

The aromatic ring, activated by the electron-donating dimethylamino group, is susceptible to electrophilic aromatic substitution reactions. Halogenation, nitration, or Friedel-Crafts reactions can introduce various substituents onto the benzene (B151609) ring, leading to a range of functionalized aniline (B41778) derivatives.

Reaction TypeReagent/ConditionFunctional Group TargetedResulting Product Class
N-Acylation Acyl Chloride (R-COCl), BasePrimary Amine (-CH₂NH₂)N-Acyl Benzylamine (B48309) Derivative
N-Alkylation Alkyl Halide (R-X), BasePrimary Amine (-CH₂NH₂)N-Alkyl Benzylamine Derivative
Reductive Amination Aldehyde/Ketone (R₂C=O), NaBH₃CNPrimary Amine (-CH₂NH₂)N-Substituted Benzylamine
Halogenation Bromine (Br₂) or Chlorine (Cl₂)Aromatic RingHalogenated Aniline Derivative
Nitration Nitric Acid (HNO₃), Sulfuric Acid (H₂SO₄)Aromatic RingNitro-Substituted Aniline Derivative

Polymer Functionalization using this compound

The reactivity of the primary amine in this compound allows it to be used for the functionalization of polymers. It can be incorporated into polymer chains or grafted onto existing polymer backbones to impart specific properties such as altered solubility, pH-responsiveness, or sites for further chemical modification.

One common strategy involves the reaction of the primary amine with polymers containing electrophilic functional groups. For example, polymers with anhydride, epoxide, or activated ester side chains can be readily modified by nucleophilic attack from the amine. This post-polymerization modification is a powerful tool for creating functional materials from pre-existing polymers. The tertiary amine of the aniline moiety can also act as a catalyst for certain polymerization reactions, such as those involving peroxides. sigmaaldrich.com

Polymer Backbone Functional GroupReaction TypeRole of this compoundResulting Polymer
Maleic Anhydride Ring-opening amidationGrafting agentPolyamide-acid functionalized polymer
Glycidyl Methacrylate Epoxide ring-openingGrafting agentHydroxy-amine functionalized polymer
N-Acryloxysuccinimide AmidationGrafting agentAmide-functionalized polymer
Acrylates Michael AdditionModifying agentβ-amino ester functionalized polymer

Conjugation Chemistry with Biomolecules and Surfaces using this compound

The primary amine of this compound serves as a reactive handle for covalent attachment to biomolecules and surfaces. This is a cornerstone of bioconjugation, enabling the creation of hybrid materials that combine the properties of the synthetic molecule with biological entities.

Amine groups are common targets for bioconjugation due to their nucleophilicity and the availability of numerous amine-reactive chemical groups. nih.gov The primary amine of this compound can be coupled to carboxylic acid groups on proteins or other biomolecules using carbodiimide (B86325) chemistry, often involving the formation of an N-hydroxysuccinimide (NHS) ester intermediate. nih.gov Alternatively, it can react with isothiocyanates or sulfonyl chlorides to form stable thiourea (B124793) or sulfonamide linkages, respectively. These methods are widely used to label proteins, peptides, and oligonucleotides.

Similarly, this compound can be used to modify surfaces, such as silica, gold nanoparticles, or polymer substrates, that have been pre-functionalized with amine-reactive groups. This surface modification can alter surface properties like hydrophobicity or provide a platform for the subsequent attachment of other molecules.

Design and Synthesis of Advanced Materials Incorporating this compound Moieties

The unique electronic and structural features of this compound make it a valuable component in the design of advanced materials. Its incorporation into larger molecular structures can lead to materials with tailored optical, electronic, or mechanical properties.

The aniline portion of the molecule is an electron-rich aromatic system, which is a common feature in organic electronic materials, dyes, and pigments. The tertiary amine acts as a strong electron-donating group, influencing the photophysical properties of conjugated systems it is part of. For example, it can serve as a building block for azo dyes through reactions involving diazotization and coupling, although the tertiary substitution pattern influences the specific reaction pathways.

Furthermore, the presence of two amine groups allows the molecule to act as a cross-linking agent or a monomer in the synthesis of polymers such as polyamides or polyimides. Its integration into polymer networks can enhance thermal stability and mechanical strength, making it useful in the production of resins, adhesives, and coatings.

Scaffold Derivatization for Library Synthesis based on this compound

In medicinal chemistry and materials science, the synthesis of compound libraries is a key strategy for discovering new molecules with desired properties. This compound can serve as an excellent central scaffold for library synthesis due to its multiple, chemically distinct reaction sites. mdpi.com

The primary amine and the aromatic ring represent two points of diversity that can be functionalized independently. A library can be generated by first reacting the primary amine with a set of building blocks (e.g., a variety of acid chlorides) and then subjecting the resulting products to a second reaction at the aromatic ring (e.g., halogenation or Suzuki coupling after appropriate functionalization). This approach allows for the rapid generation of a large number of structurally related compounds from a common core. The distinct reactivity of the primary benzylamine versus the tertiary aniline allows for selective chemical transformations, which is a key attribute of a versatile synthetic scaffold. researchgate.net

Scaffold PositionDerivatization ReactionExample ReagentsResulting Functionality
Primary Amine Amide bond formationDiverse Carboxylic Acids/Acyl ChloridesVaried Amide Side Chains
Primary Amine Sulfonamide formationDiverse Sulfonyl ChloridesVaried Sulfonamide Side Chains
Aromatic Ring (Position 6) Electrophilic HalogenationN-Bromosuccinimide (NBS)Bromo-substituent for further coupling
Aromatic Ring (Position 6, post-bromination) Suzuki CouplingDiverse Boronic AcidsVaried Aryl/Heteroaryl Substituents

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Advanced Applications of 4 Aminomethyl N,n,3 Trimethylaniline and Its Derivatives in Research

Role in Materials Science and Functional Materials

Polymer Chemistry and Polymerizable Monomers Derived from 4-(aminomethyl)-N,N,3-trimethylaniline

The structure of this compound offers multiple pathways for its integration into polymeric structures. It can either be directly polymerized through oxidative coupling of the aniline (B41778) ring or chemically modified to yield a polymerizable monomer for use in other polymerization techniques.

The direct oxidative polymerization of aniline and its derivatives is a common method to produce polyanilines (PANI), a well-known class of conducting polymers. researchgate.netnih.gov The polymerization of this compound would likely proceed via a "head-to-tail" coupling mechanism, though the substitution pattern would influence the reaction's regioselectivity and the resulting polymer's properties. researchgate.net The electron-donating N,N-dimethyl and methyl groups would affect the oxidation potential of the monomer and the electronic properties of the resulting polymer.

Alternatively, the primary aminomethyl group provides a convenient handle for converting the molecule into a variety of polymerizable monomers. For instance, reaction with acryloyl chloride or methacryloyl chloride would yield an acrylamide (B121943) or methacrylamide (B166291) monomer, respectively. These vinyl monomers could then be subjected to free-radical polymerization to produce polymers with the this compound moiety as a pendant group. This approach allows for the creation of polymers with a non-conductive backbone, where the properties are dictated by the functional side chains. Similarly, the primary amine can react with diepoxides or diisocyanates in step-growth polymerization to form polyamines or polyureas.

Table 1: Potential Polymerization Strategies for this compound
Polymerization StrategyReactive SiteResulting Polymer TypePotential Properties
Oxidative PolymerizationAniline RingSubstituted Polyaniline (Conducting Polymer)Soluble in organic solvents, electroactive, redox-active.
Free-Radical Polymerization (after modification)Aminomethyl Group (converted to vinyl group)Polyacrylamide/PolymethacrylamideFunctional polymer with pendant aniline groups, tunable solubility.
Step-Growth PolymerizationAminomethyl GroupPolyamide, Polyurea, PolyamineHigh-performance polymers, materials with hydrogen-bonding capabilities.

Applications in Optoelectronic Materials and Conductive Polymers

Polyaniline (PANI) and its derivatives are extensively studied for their applications in optoelectronics, including in sensors, anti-corrosion coatings, and organic light-emitting diodes, due to their unique electronic and optical properties that can be tuned through oxidation and protonation. researchgate.netnih.gov Incorporating this compound into a PANI backbone is expected to significantly modify its material properties.

The alkyl substituents (N,N-dimethyl and 3-methyl) on the aromatic ring would likely enhance the solubility of the resulting polymer in common organic solvents. mdpi.com This is a significant advantage, as the poor processability of unsubstituted PANI is a major barrier to its commercial application. researchgate.net However, these bulky groups can also introduce steric hindrance, forcing the polymer backbone to twist and disrupting the π-conjugation. nih.gov This would likely lead to a decrease in electrical conductivity compared to unsubstituted PANI. nih.gov

The conductivity of polyanilines exists in a wide range, from insulating to conductive, depending on the oxidation state and doping level. nih.gov The emeraldine (B8112657) salt form is the most conductive state. ijseas.com A polymer derived from this compound could be doped with protonic acids, and its conductivity could be switched electrochemically. The aminomethyl side group provides a site for post-polymerization modification, allowing for the attachment of other functional groups to further tune the optoelectronic properties or to act as a cross-linking site.

Table 2: Predicted Properties of a Hypothetical Conductive Polymer from this compound vs. Polyaniline (PANI)
PropertyPolyaniline (PANI)Hypothetical Poly[this compound]
SolubilityPoor in common organic solventsEnhanced solubility due to alkyl groups. mdpi.com
Electrical ConductivityHigh in doped state (10-100 S cm⁻¹). nih.govPotentially lower due to steric hindrance disrupting π-conjugation. nih.gov
ProcessabilityDifficultImproved due to better solubility.
FunctionalizationOn the nitrogen atom of the backboneOn the backbone nitrogen and the pendant aminomethyl group.

Pharmaceutical and Medicinal Chemistry Research Perspectives (Mechanistic Focus)

Aniline and its derivatives are core structures in many pharmaceutical agents. cresset-group.com The strategic modification of the aniline scaffold is a key approach in medicinal chemistry to optimize the pharmacological profile of drug candidates. cresset-group.com

Structure-Activity Relationship (SAR) Studies of this compound Analogs

While specific SAR studies on this compound are not widely published, a prospective analysis can be made based on its structure. SAR studies would involve systematically modifying different parts of the molecule and assessing the impact on a specific biological activity.

The Aminomethyl Group: This basic group is often crucial for forming salt bridges with acidic residues in biological targets like enzyme active sites or receptors. The length of the linker between the amine and the ring could be varied. The primary amine could be converted to a secondary or tertiary amine to probe the importance of hydrogen bond donors.

The Aromatic Ring Substitution: The position and nature of the methyl groups on the ring influence the molecule's conformation and electronic properties. Moving the 3-methyl group to the 2-position would create greater steric hindrance, potentially affecting binding affinity. Replacing the methyl groups with other substituents (e.g., halogens, methoxy (B1213986) groups) would alter the compound's lipophilicity, electronic character, and metabolic stability.

The N,N-Dimethylamino Group: This group significantly increases the electron density of the aromatic ring and acts as a hydrogen bond acceptor. Demethylation to an N-methylamino or an amino group would drastically change the electronic and hydrogen-bonding properties of the molecule.

Table 3: Prospective SAR Modifications of this compound
Modification SiteExample ModificationPotential Impact on Bioactivity
Aminomethyl GroupConversion to -CH₂NHCH₃ or -CH₂N(CH₃)₂Alters hydrogen bonding capacity and basicity (pKa).
Aromatic RingReplace 3-methyl with 3-chloroModifies lipophilicity and electronic properties.
N,N-Dimethylamino GroupDemethylation to -NHCH₃ or -NH₂Changes hydrogen bonding potential and electron-donating strength.
Aminomethyl LinkerExtend to -CH₂CH₂NH₂Alters distance to the basic nitrogen, affecting target binding.

Biological Target Engagement and Mechanistic Pathways of Action

Preliminary research suggests that this compound may possess enzyme inhibition and antioxidant activities.

Enzyme Inhibition: The compound has been noted as a potential inhibitor of acetylcholinesterase (AChE), an enzyme targeted in therapies for Alzheimer's disease. The mechanism would likely involve the protonated aminomethyl group forming an ionic bond with an anionic site in the AChE active center, while the substituted aromatic ring could engage in hydrophobic or π-stacking interactions within the gorge of the enzyme. The N,N-dimethylaniline portion is structurally similar to the trimethylammonium group of acetylcholine, the natural substrate of AChE.

Antioxidant Activity: The antioxidant potential of aniline derivatives is linked to their ability to donate a hydrogen atom or an electron to neutralize free radicals. The N,N-dimethylamino group enhances the electron-donating ability of the aniline ring, making it more susceptible to oxidation. The mechanism would involve the formation of a stable radical cation after electron donation, thus terminating radical chain reactions. In vitro assays could confirm this potential by measuring the compound's ability to scavenge radicals like DPPH (2,2-diphenyl-1-picrylhydrazyl).

The molecule's interaction with biological targets is governed by its ability to participate in various non-covalent interactions, which dictates its binding affinity and specificity.

Agrochemical and Environmental Applications (Excluding Basic Properties)

Aniline and substituted anilines are foundational chemicals in the agrochemical industry, serving as precursors to a wide range of herbicides and fungicides. wikipedia.orgdcceew.gov.au The structural framework of this compound makes it a candidate for development into new agrochemical agents. Its biological activity could be tuned to target specific pests or weeds.

From an environmental perspective, the fate of aniline derivatives is of significant interest. Anilines in the environment can adsorb to soil and organic matter. dcceew.gov.au The susceptibility of substituted anilines to enzymatic transformation by soil microorganisms is influenced by the electronic properties of the substituents. cdnsciencepub.com Electron-releasing groups, such as the methyl and N,N-dimethylamino groups present in this compound, can increase the electron density at the amino group, potentially increasing the rate of enzymatic polymerization and degradation in soil environments. cdnsciencepub.com However, aniline derivatives can also be toxic to aquatic life, which necessitates a thorough evaluation of their environmental impact. dcceew.gov.auepa.gov

Role in Supramolecular Chemistry and Self-Assembly

The structure of this compound is well-suited for applications in supramolecular chemistry, which involves the study of systems held together by non-covalent interactions. The molecule possesses multiple functionalities capable of directing self-assembly.

Hydrogen Bonding: The primary aminomethyl group (-CH₂NH₂) is an excellent hydrogen bond donor, while the nitrogen of the N,N-dimethylamino group can act as a hydrogen bond acceptor. sci-hub.se This donor-acceptor capability allows the molecule to form predictable hydrogen-bonded networks, similar to the synthons observed in aniline-phenol cocrystals. nih.govnih.gov

π-π Stacking: The electron-rich aromatic ring can participate in π-π stacking interactions with other aromatic systems. These interactions are crucial for the assembly of many organic materials.

Electrostatic Interactions: The basic aminomethyl group can be protonated to form an ammonium (B1175870) cation. This positive charge can then interact with anions or anionic surfaces to drive self-assembly through electrostatic forces.

These non-covalent forces can act in concert to guide the molecule to self-assemble into ordered, one-, two-, or three-dimensional structures. researchgate.netnih.gov The specific architecture of the resulting supramolecular assembly would depend on factors such as solvent, concentration, and the presence of complementary molecules. This behavior is foundational for creating "smart" materials, where the assembled structure and its properties can be controlled by external stimuli.

Table 4: Supramolecular Interactions of this compound
Interaction TypeParticipating Functional Group(s)Potential Supramolecular Structure
Hydrogen Bonding-CH₂NH₂ (donor), -N(CH₃)₂ (acceptor)Chains, sheets, or cyclic motifs. nih.gov
π-π StackingAromatic RingStacked columnar or layered structures.
Electrostatic Interactions-CH₂NH₃⁺ (after protonation)Assembly with anions or on charged surfaces.
Van der Waals ForcesAlkyl (methyl) groupsContributes to close packing and overall stability of the assembly.

Analytical and Spectroscopic Characterization Techniques in Advanced Research on 4 Aminomethyl N,n,3 Trimethylaniline

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

High-resolution NMR spectroscopy is an indispensable tool for determining the precise molecular structure of organic compounds in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

The structural assignment of 4-(aminomethyl)-N,N,3-trimethylaniline is achieved through a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. For this compound, the expected signals would correspond to the aromatic protons, the N,N-dimethyl protons, the aromatic methyl protons, the benzylic methylene protons, and the primary amine protons. The substitution pattern on the aromatic ring—with groups at positions 1, 3, and 4—results in three distinct aromatic proton signals.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms. The spectrum for this compound is expected to show ten distinct signals, corresponding to the six aromatic carbons, the N,N-dimethyl carbons, the aromatic methyl carbon, and the aminomethyl carbon. The chemical shifts are influenced by the electron-donating effects of the amine and methyl groups.

Predicted ¹H NMR Data (CDCl₃, 400 MHz) Predicted ¹³C NMR Data (CDCl₃, 101 MHz)
Chemical Shift (δ, ppm) Multiplicity
~ 7.0-7.2d
~ 6.8-6.9s
~ 6.6-6.7d
~ 4.0-4.2s
~ 2.9-3.0s
~ 2.3-2.4s
~ 1.5-2.0br s

2D NMR Spectroscopy: Two-dimensional NMR experiments are crucial for confirming the assignments made from 1D spectra.

COSY (Correlation Spectroscopy): This experiment would reveal scalar couplings between adjacent protons. A key correlation would be observed between the aromatic protons at positions H-5 and H-6, confirming their ortho relationship.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates protons directly to the carbons they are attached to. It would definitively link the predicted proton signals for the methyl and methylene groups to their corresponding carbon signals.

Advanced Mass Spectrometry (MS) Techniques for Fragmentation Pattern Analysis and Purity Assessment

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is essential for determining the molecular weight of a compound and deducing its structure through fragmentation analysis.

HRMS provides a highly accurate measurement of the molecular mass, which can be used to determine the elemental composition of a molecule. For this compound (molecular formula C₁₀H₁₆N₂), HRMS would be used to confirm this composition by matching the experimental mass to the theoretical exact mass with a high degree of precision (typically within 5 ppm).

HRMS Data
Parameter Value
Molecular FormulaC₁₀H₁₆N₂
Theoretical Monoisotopic Mass164.1313 u
Expected [M+H]⁺ Ion165.1386 u

Tandem mass spectrometry (MS/MS) involves multiple stages of mass analysis, typically by isolating a precursor ion (such as the molecular ion, M⁺) and inducing its fragmentation to produce product ions. The resulting fragmentation pattern provides valuable information about the molecule's structure and bond strengths.

For this compound, a primary and highly characteristic fragmentation pathway would involve the cleavage of the C-C bond between the aromatic ring and the aminomethyl group. This benzylic cleavage is favored due to the formation of a highly stabilized benzylic cation.

Predicted Fragmentation Pattern:

Precursor Ion ([M]⁺˙): m/z = 164

Key Fragment 1: Loss of an aminomethyl radical (•CH₂NH₂) to form the N,N,3-trimethylaniline radical cation. m/z = 133.

Key Fragment 2: A dominant fragmentation pathway is the benzylic cleavage leading to the formation of a stable tropylium-like ion by loss of an amino radical (•NH₂). This would result in a fragment with an m/z of 148.

Predicted MS/MS Fragmentation Data
Precursor Ion (m/z) Product Ion (m/z) Proposed Neutral Loss
165 ([M+H]⁺)148NH₃ (Ammonia)
165 ([M+H]⁺)133CH₄N (Aminomethyl)

X-ray Crystallography for Solid-State Structure Determination of this compound and its Derivatives

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a compound in its solid, crystalline state. This technique provides precise data on bond lengths, bond angles, and torsional angles, offering an unambiguous confirmation of the molecular structure.

While obtaining a suitable single crystal of the free base of this compound may be challenging, its derivatives can be readily prepared to facilitate crystallization. A common strategy involves forming a salt, such as the hydrochloride or hydrobromide salt, by reacting the primary amine of the aminomethyl group with an appropriate acid.

The crystal structure of such a derivative would be expected to reveal key intermolecular interactions. The ammonium (B1175870) group (-CH₂NH₃⁺) would act as a strong hydrogen bond donor, likely forming hydrogen bonds with the counter-ion (e.g., Cl⁻) and potentially with the nitrogen atom of the dimethylamino group of neighboring molecules, leading to the formation of extended supramolecular networks in the crystal lattice.

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Analysis and Conformational Studies

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, probes the vibrational modes of a molecule. These techniques are highly effective for identifying the functional groups present in a compound, as different types of bonds vibrate at characteristic frequencies.

For this compound, the key functional groups—a primary amine, a tertiary amine, an aromatic ring, and aliphatic C-H bonds—give rise to a distinct set of vibrational bands.

N-H Vibrations: The primary amine (-NH₂) group is expected to show symmetric and asymmetric stretching vibrations in the 3300-3500 cm⁻¹ region. An N-H bending (scissoring) vibration is also expected around 1600-1650 cm⁻¹.

C-H Vibrations: Aromatic C-H stretching bands typically appear just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl and methylene groups would be observed just below 3000 cm⁻¹.

C=C Vibrations: Aromatic ring stretching vibrations produce characteristic peaks in the 1450-1600 cm⁻¹ region.

C-N Vibrations: The C-N stretching vibrations for both the aromatic tertiary amine and the aliphatic primary amine would appear in the fingerprint region, typically between 1200 and 1350 cm⁻¹.

Predicted Vibrational Spectroscopy Data
Wavenumber (cm⁻¹) Vibrational Mode Assignment
3300 - 3500N-H asymmetric and symmetric stretching (primary amine)
3000 - 3100Aromatic C-H stretching
2850 - 2980Aliphatic C-H stretching (CH₃ and CH₂)
1600 - 1650N-H bending (primary amine)
1450 - 1600Aromatic C=C ring stretching
1200 - 1350C-N stretching

These complementary techniques provide a robust and detailed characterization of this compound, confirming its molecular structure and providing insights into its chemical properties.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Fluorescence Spectroscopy for Electronic Structure and Photophysical Properties

UV-Vis and fluorescence spectroscopy are powerful non-destructive techniques used to investigate the electronic transitions and photophysical properties of aromatic compounds like this compound. The absorption of UV or visible light promotes electrons from a ground electronic state to an excited state, while fluorescence involves the emission of a photon as the excited-state molecule returns to the ground state.

The UV-Vis absorption spectrum of this compound is expected to be dominated by π → π* transitions within the substituted benzene (B151609) ring. The aniline (B41778) chromophore typically exhibits two main absorption bands: a strong primary band (E-band) around 200-230 nm and a weaker secondary band (B-band) around 270-290 nm, which arises from transitions to an excited state with significant charge-transfer character. The specific positions (λmax) and intensities (molar absorptivity, ε) of these bands are highly sensitive to the nature and position of substituents on the aromatic ring.

For this compound, the presence of multiple electron-donating groups—the N,N-dimethylamino group, the aminomethyl group, and the methyl group—is anticipated to cause a bathochromic (red) shift in the absorption bands compared to unsubstituted aniline. researchgate.net The strong auxochromic effect of the N,N-dimethylamino group, in particular, enhances conjugation with the π-system of the ring, leading to absorption at longer wavelengths.

Fluorescence spectroscopy provides further insight into the molecule's excited-state properties. While aniline itself is weakly fluorescent, substitution with electron-donating groups can enhance fluorescence quantum yield (ΦF). rsc.org The fluorescence emission spectrum is typically a mirror image of the lowest energy absorption band and is Stokes shifted to a longer wavelength. The photophysical properties are influenced by factors such as solvent polarity and the potential for intramolecular charge transfer (ICT) from the electron-rich amino groups to the aromatic ring in the excited state. rsc.org

Table 1: Expected Photophysical Properties of this compound Based on Analogous Compounds

Property Expected Characteristic Rationale
UV Absorption (λmax) ~250-270 nm and ~290-320 nm Bathochromic shifts from aniline (~230, 280 nm) due to electron-donating substituents (N,N-dimethyl, aminomethyl, methyl) increasing conjugation.
Molar Absorptivity (ε) High for π → π* transitions Typical for aromatic systems; enhanced by auxochromic groups.
Fluorescence Emission Emission expected at λ > 320 nm Stokes shift from the lowest energy absorption band; influenced by solvent polarity.
Quantum Yield (ΦF) Moderate Potentially enhanced relative to aniline due to electron-donating groups, but subject to non-radiative decay pathways.

Chromatographic Method Development and Validation for Analysis of this compound

Chromatographic techniques are essential for the separation, identification, and quantification of this compound, particularly in complex mixtures. The choice between HPLC and GC-MS is primarily dictated by the compound's volatility and thermal stability.

HPLC is the preferred method for the analysis of polar, non-volatile, or thermally labile compounds like aromatic amines. thermofisher.cn Reversed-phase HPLC (RP-HPLC) is the most common mode used for this class of compounds.

Method optimization for this compound involves a systematic evaluation of several key parameters:

Stationary Phase (Column): A C18 (octadecylsilane) column is the standard choice, offering excellent hydrophobic retention for aromatic compounds. tandfonline.com Columns with high surface area and end-capping provide better resolution and peak shape by minimizing interactions with residual silanol groups.

Mobile Phase: A mixture of an aqueous buffer and an organic modifier is typically used. Acetonitrile or methanol are common organic modifiers. lcms.cz The pH of the aqueous phase is critical; for a basic compound like this compound, a slightly acidic mobile phase (e.g., using formic acid or ammonium acetate buffer) can ensure the analyte is in its protonated form, leading to improved peak shape and retention time stability. thermofisher.cn

Elution Mode: Isocratic elution (constant mobile phase composition) may be suitable for simple mixtures, but gradient elution (varying mobile phase composition over time) is often necessary for complex samples to ensure adequate separation of all components within a reasonable analysis time. researchgate.net

Detection: UV detection is widely applicable, with the wavelength set near one of the compound's absorption maxima (e.g., ~254 nm) for good sensitivity. For higher selectivity and sensitivity, fluorescence detection can be employed, especially after pre-column or post-column derivatization with a fluorescent tag. nih.gov Mass spectrometry (LC-MS) provides the highest selectivity and offers structural confirmation. tandfonline.com

Table 2: Illustrative HPLC Method Parameters for Aromatic Amine Analysis

Parameter Typical Condition Purpose
Column C18, 2.1-4.6 mm i.d., 50-150 mm length, 1.8-5 µm particle size Provides hydrophobic retention for separation.
Mobile Phase A Water with 0.1% Formic Acid Controls pH to ensure consistent ionization state.
Mobile Phase B Acetonitrile or Methanol with 0.1% Formic Acid Organic modifier to elute the analyte.
Gradient Program Start at 5-10% B, increase to 95% B over 5-15 min Elutes compounds with a wide range of polarities.
Flow Rate 0.2 - 1.0 mL/min Optimized for column dimensions and particle size.
Column Temperature 30 - 40 °C Ensures reproducible retention times.
Detector UV at ~254 nm or Mass Spectrometer (ESI+) Provides sensitive and/or selective detection.

Direct GC analysis of this compound is challenging due to its high polarity (from the primary and tertiary amine groups) and low volatility. These characteristics can lead to poor peak shape, low response, and thermal degradation in the hot GC inlet and column. nih.gov Therefore, a derivatization step is typically required to convert the amine into a more volatile and thermally stable derivative. libretexts.org

Common derivatization strategies for amines include:

Acylation: The primary amino group can be acylated using reagents like pentafluorobenzoyl chloride or heptafluorobutyric anhydride (HFBA). nih.gov The resulting amides are much more volatile and are highly sensitive to electron capture detection (ECD) or MS.

Silylation: Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) can be used to replace the active hydrogen on the primary amine with a trimethylsilyl (TMS) group, increasing volatility and thermal stability.

Once derivatized, the compound can be analyzed by GC-MS.

GC Column: A low- to mid-polarity capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5ms or equivalent), is generally suitable for separating the derivatives.

Mass Spectrometry: Electron ionization (EI) at 70 eV is standard, producing a characteristic fragmentation pattern that allows for unambiguous identification of the analyte by matching against a spectral library or through interpretation of the fragmentation.

Table 3: Derivatization Strategies for GC-MS Analysis of Amines

Derivatization Method Reagent Example Target Functional Group(s) Properties of Derivative
Acylation Pentafluorobenzoyl chloride (PFBCl) Primary and secondary amines Increased volatility and thermal stability; high ECD response. oup.com
Silylation N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) Primary and secondary amines, alcohols, carboxylic acids Increased volatility and thermal stability.
Alkylation/Carbamate Formation Alkyl chloroformates (e.g., IBCF) Primary and secondary amines Rapid reaction, stable derivatives suitable for GC-MS analysis. researchgate.net

Advanced Electroanalytical Techniques (e.g., Cyclic Voltammetry)

Electroanalytical techniques like cyclic voltammetry (CV) are used to study the redox properties of molecules. For this compound, CV can provide valuable information on its oxidation potential and the stability of the resulting oxidized species.

The electrochemical behavior of this compound is expected to be primarily influenced by the N,N-dimethylaniline moiety. Tertiary aromatic amines are known to undergo oxidation at a solid electrode (e.g., platinum or glassy carbon) to form a radical cation. acs.orgacs.org The initial one-electron oxidation process can be represented as:

Ar-N(CH₃)₂ → [Ar-N(CH₃)₂]•⁺ + e⁻

The potential at which this oxidation occurs is influenced by the electronic effects of the other ring substituents. The electron-donating methyl and aminomethyl groups on the benzene ring increase the electron density on the aromatic system, making the molecule easier to oxidize. Therefore, this compound is expected to have a lower oxidation potential compared to N,N-dimethylaniline itself.

The stability of the generated radical cation determines the reversibility of the redox process observed in the cyclic voltammogram. Radical cations of N,N-dimethylanilines can be unstable and undergo subsequent follow-up chemical reactions, such as dimerization or reaction with the solvent or supporting electrolyte anions. researchgate.net This would manifest as an irreversible or quasi-reversible wave in the CV, where the cathodic (reduction) peak is small or absent on the reverse scan. The relationship between peak current and the scan rate can be used to determine whether the process is diffusion-controlled or involves adsorption onto the electrode surface. xmu.edu.cn

Table 4: Expected Electrochemical Properties of this compound

Parameter Expected Observation Significance
Oxidation Potential (Epa) Anodic peak at a relatively low positive potential vs. a reference electrode (e.g., Ag/AgCl). Indicates the ease of removing an electron from the molecule. Influenced by electron-donating groups.
Redox Reversibility Likely an irreversible or quasi-reversible process. Suggests the oxidized radical cation is reactive and undergoes follow-up chemical reactions. researchgate.net
Controlling Process Primarily diffusion-controlled. The peak current is expected to be proportional to the square root of the scan rate.
Working Electrode Glassy Carbon, Platinum Common inert electrodes for studying organic redox processes.
Solvent/Electrolyte Acetonitrile / Tetrabutylammonium perchlorate (TBAP) Aprotic conditions to stabilize the radical cation intermediate.

Computational Chemistry and Theoretical Investigations of 4 Aminomethyl N,n,3 Trimethylaniline

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to predicting the behavior of a molecule. These methods solve approximations of the Schrödinger equation to determine the electronic structure and related properties.

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost. It is particularly effective for studying the mechanisms of chemical reactions. For a substituted aniline (B41778) like 4-(aminomethyl)-N,N,3-trimethylaniline, DFT can be used to explore various reaction pathways, such as electrophilic aromatic substitution, oxidation of the amino groups, or N-alkylation.

The process involves mapping the potential energy surface (PES) of a reaction. Key points on the PES, including reactants, intermediates, products, and, most importantly, transition states (TS), are located and optimized. A transition state is a first-order saddle point on the PES, representing the highest energy barrier that must be overcome during the reaction. youtube.com

For instance, in a hypothetical oxidation reaction at the dimethylamino group, DFT calculations, often using a functional like B3LYP with a basis set such as 6-31G(d,p), could be employed to:

Model the Reactant Complex: Optimize the geometry of the molecule interacting with an oxidizing agent.

Locate the Transition State: Identify the specific molecular arrangement at the peak of the reaction barrier. This involves specialized algorithms that search for a saddle point. Frequency calculations are then performed to confirm the TS, which is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate. youtube.com

Determine the Product: Optimize the geometry of the resulting product molecule.

The energy difference between the reactants and the transition state yields the activation energy (ΔE‡), a critical parameter for determining reaction kinetics. Studies on other aniline derivatives have successfully used DFT to elucidate complex, multi-step reaction mechanisms, including those catalyzed by transition metals. acs.orgacs.org

Table 1: Illustrative DFT-Calculated Energy Profile for a Hypothetical Reaction This table presents hypothetical data for illustrative purposes, based on typical DFT calculations for reactions of aromatic amines.

SpeciesRelative Energy (kcal/mol)Description
Reactants0.0Initial state of this compound and a reactant.
Transition State (TS1)+15.2The energy barrier for the first step of the reaction.
Intermediate-5.4A metastable species formed after crossing the first transition state.
Transition State (TS2)+10.8The energy barrier for the second step of the reaction.
Products-20.1The final, stable product of the reaction.

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely on first principles without using experimental data for parameterization. Methods like Hartree-Fock (HF) theory and Møller-Plesset perturbation theory (MP2) fall into this category. gatech.eduyoutube.com These calculations are invaluable for determining the fundamental electronic and geometric properties of a molecule in its ground state.

For this compound, ab initio calculations could provide precise data on:

Optimized Molecular Geometry: Predicting bond lengths, bond angles, and dihedral angles with high accuracy.

Charge Distribution: Methods like Natural Bond Orbital (NBO) analysis can be used to calculate the partial atomic charges on each atom, revealing sites susceptible to nucleophilic or electrophilic attack.

Table 2: Hypothetical Molecular Properties of this compound from Ab Initio Calculations This table presents plausible data for illustrative purposes, as specific literature on this molecule is unavailable.

PropertyCalculated Value (HF/6-31G)Calculated Value (MP2/6-31G)
Dipole Moment (Debye)1.85 D1.92 D
HOMO Energy (eV)-7.89 eV-7.65 eV
LUMO Energy (eV)+0.45 eV+0.38 eV
HOMO-LUMO Gap (eV)8.34 eV8.03 eV
C-N (dimethylamino) Bond Length (Å)1.395 Å1.388 Å
C-C (aminomethyl) Bond Length (Å)1.512 Å1.509 Å

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

While quantum mechanics excels at describing electronic properties, Molecular Dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time. MD simulations model the molecule using a classical mechanics framework (a "force field") and simulate its behavior in a given environment, such as in a solvent like water or interacting with a biological membrane.

For this compound, a molecule with several rotatable bonds (e.g., the C-C bond of the aminomethyl group and the C-N bonds of the dimethylamino group), MD simulations are ideal for:

Conformational Analysis: Exploring the different spatial arrangements (conformations) the molecule can adopt. By simulating the molecule for nanoseconds or longer, one can identify the most stable (lowest energy) conformations and the energy barriers between them.

Solvation Effects: Understanding how the molecule interacts with solvent molecules. This includes analyzing the formation and lifetime of hydrogen bonds between the primary amine and water, and the hydrophobic interactions of the aromatic ring and methyl groups.

Dynamical Properties: Calculating properties like the diffusion coefficient, which measures how quickly the molecule moves through a solvent.

An MD simulation would typically involve placing the molecule in a box of explicit solvent molecules (e.g., water) and integrating Newton's equations of motion for every atom in the system over a series of small time steps. The resulting trajectory provides a detailed movie of the molecule's dynamic behavior.

Cheminformatics and Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogs

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to correlate the chemical structure of a series of compounds with their biological activity or a physicochemical property. nih.gov To build a QSAR model for analogs of this compound, a dataset of structurally similar molecules with experimentally measured activities (e.g., enzyme inhibition, toxicity, or receptor binding) is required.

The QSAR modeling process involves several key steps:

Data Set Preparation: A series of analogs would be created by systematically modifying the parent structure (e.g., changing substituents on the aromatic ring, altering the aminomethyl side chain).

Descriptor Calculation: For each analog, a large number of numerical "molecular descriptors" are calculated. These descriptors quantify various aspects of the molecule's structure, including topological (e.g., connectivity indices), electronic (e.g., partial charges, HOMO/LUMO energies), and physicochemical properties (e.g., logP, molecular weight, polar surface area). nih.gov

Model Building: Statistical methods, such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms, are used to build a mathematical equation that relates a subset of the most relevant descriptors to the observed biological activity. chemmethod.com

Validation: The model's predictive power is rigorously tested using internal (e.g., cross-validation) and external validation (predicting the activity of compounds not used in model training). nih.gov

Numerous QSAR studies have been successfully applied to aromatic amines to predict properties like mutagenicity, carcinogenicity, and toxicity. nih.govacs.orgoup.com Such models often find that a combination of hydrophobicity (logP) and electronic parameters (like HOMO or LUMO energies) are key predictors of activity. nih.gov

Docking Studies and Molecular Modeling in Biological Contexts (Mechanistic Focus)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein) to form a stable complex. nih.gov It is extensively used in drug discovery to understand how a small molecule might interact with a biological target at a mechanistic level.

For this compound, docking could be used to investigate its potential interaction with enzymes that metabolize aromatic amines, such as monoamine oxidases (MAO) or cytochrome P450s. nih.govmdpi.com The process involves:

Receptor and Ligand Preparation: Obtaining the 3D structure of the target protein (often from a repository like the Protein Data Bank) and generating a low-energy 3D conformation of the ligand.

Docking Simulation: A docking algorithm systematically samples a large number of possible orientations and conformations of the ligand within the active site of the protein.

Scoring and Analysis: Each generated pose is evaluated using a scoring function that estimates the binding affinity (e.g., in kcal/mol). The top-scoring poses are then analyzed visually to understand the specific intermolecular interactions responsible for binding.

A mechanistic analysis would focus on identifying key interactions such as:

Hydrogen Bonds: Between the primary amine's hydrogen atoms and acceptor groups (like carbonyl oxygen) on amino acid residues.

Hydrophobic Interactions: Involving the aromatic ring and methyl groups of the ligand with nonpolar residues (e.g., Leucine, Isoleucine, Valine) in the active site. nih.gov

Pi-Stacking or Cation-Pi Interactions: Between the electron-rich aromatic ring of the ligand and aromatic residues (e.g., Tyrosine, Phenylalanine) or positively charged residues in the protein.

These studies can generate hypotheses about why certain analogs bind more strongly than others and guide the design of new molecules with improved affinity or selectivity. nih.govimist.ma

Prediction of Spectroscopic Parameters via Computational Methods

Quantum chemical methods, particularly DFT, are highly effective at predicting various spectroscopic parameters. These predictions are crucial for confirming the structure of a synthesized compound by comparing theoretical spectra with experimental data. researchgate.net

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, typically coupled with DFT, can accurately predict the ¹H and ¹³C NMR chemical shifts. jmaterenvironsci.com The calculated values, when referenced against a standard like tetramethylsilane (B1202638) (TMS), often show excellent correlation with experimental spectra, aiding in the assignment of complex signals. nih.govd-nb.info

Infrared (IR) Spectroscopy: DFT calculations can compute the vibrational frequencies and their corresponding intensities. researchgate.net The resulting theoretical IR spectrum can be compared with the experimental spectrum to identify characteristic peaks corresponding to specific functional groups, such as N-H stretches from the primary amine, C-H stretches from the aromatic ring and methyl groups, and C-N stretches. It is common practice to apply a scaling factor to the calculated frequencies to correct for systematic errors arising from approximations in the theory and the neglect of anharmonicity. researchgate.net

Table 3: Illustrative Comparison of Predicted and Typical Experimental Spectroscopic Data This table presents plausible predicted data and typical experimental ranges for the functional groups in the molecule.

ParameterFunctional GroupPredicted Value (B3LYP/6-31G*)Typical Experimental Range
¹H Chemical Shift (ppm)Ar-H6.8 - 7.2 ppm6.5 - 7.5 ppm
¹H Chemical Shift (ppm)-CH₂-NH₂3.8 ppm3.5 - 4.0 ppm
¹H Chemical Shift (ppm)-N(CH₃)₂2.9 ppm2.8 - 3.1 ppm
¹³C Chemical Shift (ppm)Ar-C (unsubstituted)115 - 130 ppm110 - 135 ppm
¹³C Chemical Shift (ppm)Ar-C-N151 ppm145 - 155 ppm
IR Frequency (cm⁻¹)N-H Stretch (primary amine)3350, 3450 cm⁻¹3300 - 3500 cm⁻¹
IR Frequency (cm⁻¹)C-H Stretch (aromatic)3050 cm⁻¹3010 - 3100 cm⁻¹
IR Frequency (cm⁻¹)C-N Stretch (dimethylamino)1355 cm⁻¹1310 - 1360 cm⁻¹

Future Directions and Emerging Research Areas for 4 Aminomethyl N,n,3 Trimethylaniline

Integration of Artificial Intelligence and Machine Learning in 4-(aminomethyl)-N,N,3-trimethylaniline Research

Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize the way chemical research is conducted, and the study of this compound is no exception. These computational tools can accelerate the pace of discovery and optimization in several key areas.

Predictive modeling of the properties of this compound can be significantly enhanced using AI. By training algorithms on large datasets of chemical structures and their corresponding experimental data, it is possible to predict various physicochemical and biological properties of new molecules with increasing accuracy. For this compound, this could involve predicting its solubility, reactivity, and potential biological activities before it is even synthesized.

In the realm of chemical synthesis, machine learning algorithms can be employed for retrosynthetic analysis and reaction optimization. These tools can propose novel and efficient synthetic routes to this compound, potentially identifying pathways that are more sustainable or cost-effective than traditional methods. Furthermore, AI can be used to optimize reaction conditions, such as temperature, pressure, and catalyst choice, to maximize yield and minimize by-product formation.

The potential applications of AI and ML in the research of this compound are summarized in the table below:

Application Area Specific AI/ML Tool/Technique Potential Impact on this compound Research
Property PredictionQuantitative Structure-Activity Relationship (QSAR) models, Graph Neural Networks (GNNs)Rapid screening of potential applications by predicting biological activity, toxicity, and material properties.
Synthesis PlanningRetrosynthesis prediction algorithms, Reaction informaticsDiscovery of novel, more efficient, and sustainable synthetic routes.
Reaction OptimizationBayesian optimization, Reinforcement learningIncreased reaction yields, reduced waste, and lower production costs.
De Novo DesignGenerative models (e.g., VAEs, GANs)Design of new derivatives of this compound with enhanced properties for specific applications.

Sustainable Synthesis and Circular Economy Principles for this compound Production

The chemical industry is increasingly moving towards more sustainable and environmentally friendly practices. For the production of this compound, this translates to the development of "green" synthesis routes and the integration of circular economy principles.

Green chemistry principles that could be applied to the synthesis of this compound include the use of renewable feedstocks, the reduction of hazardous waste, and the use of catalysts that can be easily recovered and reused. For instance, research could focus on developing biocatalytic methods or using greener solvents to replace traditional organic solvents.

The principles of a circular economy, which aim to minimize waste and maximize the use of resources, can also be applied. This could involve designing the synthesis of this compound in a way that any by-products can be repurposed or recycled. Furthermore, at the end of its life cycle, materials incorporating this compound could be designed for easier disassembly and recovery of the aniline (B41778) derivative.

Novel Applications in Interdisciplinary Fields

The unique chemical structure of this compound, featuring both a tertiary amine and a primary aminomethyl group on a substituted aniline ring, suggests its potential for a wide range of applications in various interdisciplinary fields.

In medicinal chemistry, this compound could serve as a versatile scaffold for the synthesis of new pharmaceutical agents. The different amine functionalities can be selectively modified to create a library of derivatives that can be screened for various biological activities.

In the field of polymer chemistry, this compound could be used as a monomer or a cross-linking agent to create novel polymers with tailored properties. The presence of two reactive amine groups could lead to the formation of highly cross-linked and stable polymer networks.

Advanced Materials and Nanotechnology Incorporating this compound

The functional groups present in this compound make it an attractive building block for the development of advanced materials and for applications in nanotechnology.

This compound could be used to functionalize the surface of nanoparticles, modifying their properties and enabling their use in targeted drug delivery or as catalysts. The aniline moiety can also be electropolymerized to create conductive polymers, and the presence of the aminomethyl group could allow for further functionalization of these polymers.

The potential for this compound to be incorporated into metal-organic frameworks (MOFs) or other porous materials is another exciting area of research. The amine groups can act as ligands to coordinate with metal ions, leading to the formation of novel materials with applications in gas storage, separation, and catalysis.

Challenges and Opportunities in the Field of this compound Chemistry

While the future of this compound research appears promising, there are several challenges that need to be addressed. The development of scalable and cost-effective synthetic routes remains a key hurdle. Furthermore, a deeper understanding of the structure-property relationships of this compound and its derivatives is needed to guide the design of new materials and applications.

Despite these challenges, the opportunities for innovation in the field of this compound chemistry are vast. The continued development of computational tools, the increasing demand for sustainable chemical processes, and the growing interest in interdisciplinary research will undoubtedly drive further exploration of this versatile molecule. The unique combination of functional groups in this compound makes it a rich platform for fundamental research and the development of new technologies.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.